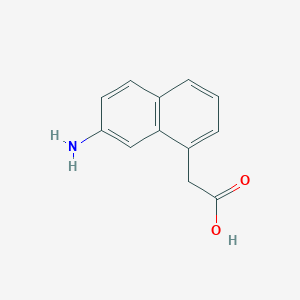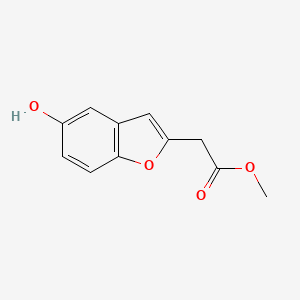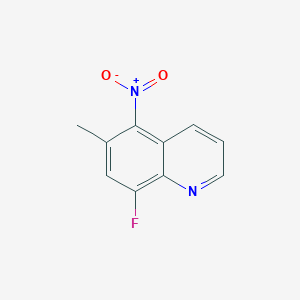![molecular formula C10H16N2OSi B11896240 N'-[(Trimethylsilyl)oxy]benzenecarboximidamide CAS No. 53127-67-6](/img/structure/B11896240.png)
N'-[(Trimethylsilyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide is a compound that features a trimethylsilyl group bonded to a benzenecarboximidamide structure. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Métodos De Preparación
The synthesis of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves the introduction of a trimethylsilyl group to the benzenecarboximidamide structure. One common method involves the use of trimethylsilyl chloride as a silylating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction can be represented as follows:
[ \text{Benzenecarboximidamide} + \text{Trimethylsilyl chloride} \rightarrow \text{N’-[(Trimethylsilyl)oxy]benzenecarboximidamide} + \text{HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with fluoride ions can remove the trimethylsilyl group, leading to the formation of the corresponding hydroxyl derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups during multi-step synthesis.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and interactions.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Mecanismo De Acción
The mechanism of action of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur at other sites within the molecule. This protection is typically achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions, such as treatment with fluoride ions .
Comparación Con Compuestos Similares
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide can be compared with other silyl-protected compounds, such as:
Trimethylsilyl chloride: Used as a silylating agent in various organic reactions.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
Trimethylsilyl trifluoromethanesulfonate: A strong silylating agent used in the protection of alcohols and amines.
The uniqueness of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide lies in its specific structure, which combines the properties of the trimethylsilyl group with the benzenecarboximidamide moiety, making it particularly useful in specialized synthetic applications .
Propiedades
Número CAS |
53127-67-6 |
|---|---|
Fórmula molecular |
C10H16N2OSi |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
N'-trimethylsilyloxybenzenecarboximidamide |
InChI |
InChI=1S/C10H16N2OSi/c1-14(2,3)13-12-10(11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,11,12) |
Clave InChI |
HUWLDEJCPXPJEI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)ON=C(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)

![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)

![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)

![7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11896223.png)



![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)
